

# Preclinical Profile of CEP-28122 (Lestaurtinib) for Neuroblastoma: A Technical Guide

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## Compound of Interest

Compound Name: CEP-28122 mesylate salt

Cat. No.: B1516159

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## Introduction

Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, presents a significant clinical challenge, particularly in high-risk and relapsed cases.<sup>[1]</sup> A key driver of aggressive neuroblastoma is the aberrant signaling through receptor tyrosine kinases, including the Anaplastic Lymphoma Kinase (ALK) and the Tropomyosin receptor kinase B (TrkB).<sup>[2][3]</sup> CEP-28122, also known as Lestaurtinib, is a potent, orally active, multi-kinase inhibitor that has been investigated for its therapeutic potential in neuroblastoma due to its targeted activity against these critical oncogenic pathways.<sup>[2][3]</sup> This document provides a comprehensive overview of the preclinical data for CEP-28122 in neuroblastoma, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

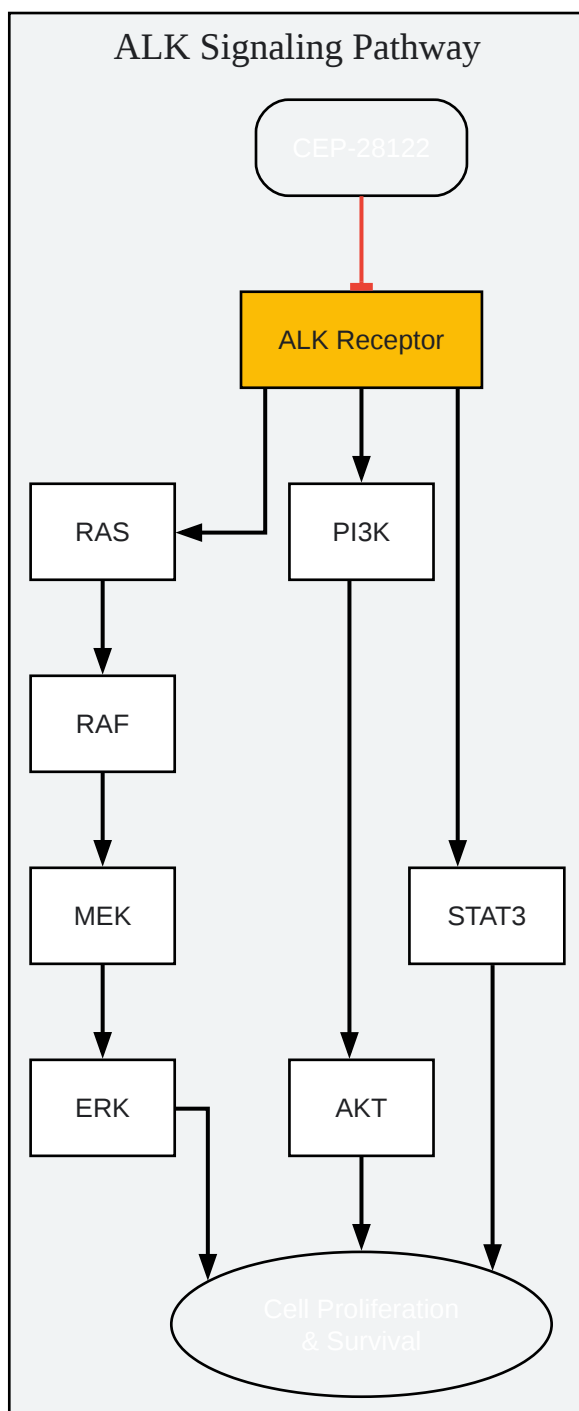
## Mechanism of Action

CEP-28122 functions as an ATP-competitive inhibitor of several tyrosine kinases.<sup>[4]</sup> Its primary mechanisms in neuroblastoma involve the disruption of two key signaling pathways:

- **ALK Signaling:** Activating mutations, amplifications, or overexpression of the ALK receptor are found in a subset of neuroblastomas and are associated with tumor progression.<sup>[2][5]</sup> CEP-28122 potently inhibits ALK, blocking its autophosphorylation and the subsequent activation of downstream pro-survival and proliferative pathways such as PI3K/AKT and RAS/MAPK (ERK).<sup>[2]</sup>

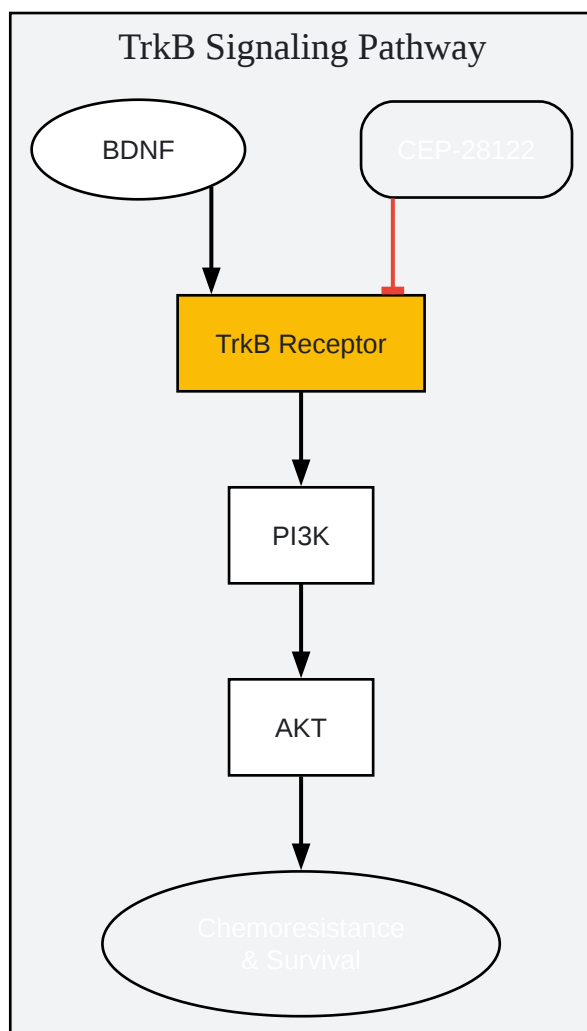
- **TrkB Signaling:** The TrkB receptor and its ligand, brain-derived neurotrophic factor (BDNF), form an autocrine or paracrine loop that promotes survival and chemotherapy resistance in high-risk neuroblastoma.[3][6] CEP-28122 is a potent inhibitor of the Trk family of kinases, including TrkB.[7] By blocking BDNF-induced TrkB autophosphorylation, CEP-28122 effectively abrogates this crucial survival signal.[3][6] Maximal inhibition of TrkB autophosphorylation has been observed at concentrations of 100-200 nM.[6]

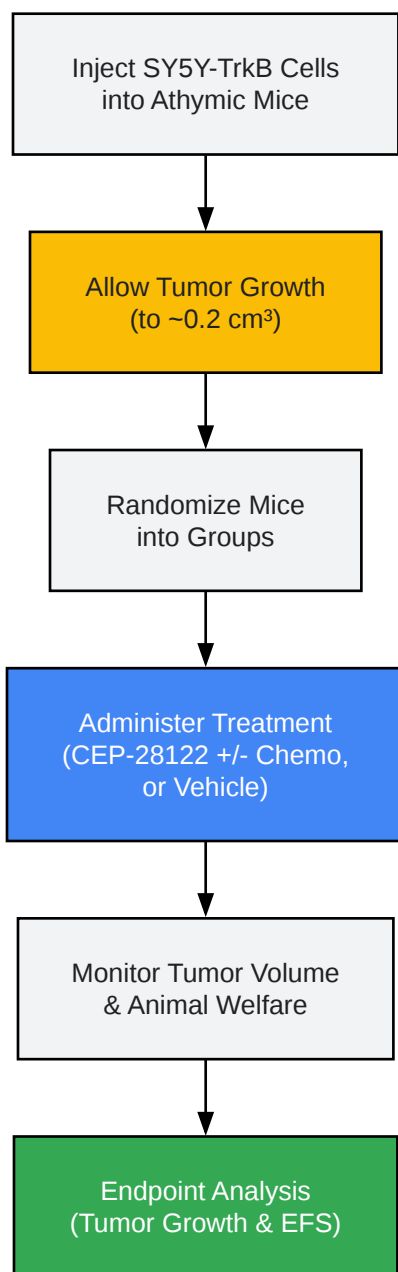
The diagrams below illustrate the inhibitory action of CEP-28122 on these pathways.



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CEP-28122 inhibition of the ALK signaling pathway.





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- To cite this document: BenchChem. [Preclinical Profile of CEP-28122 (Lestaurtinib) for Neuroblastoma: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1516159#cep-28122-for-neuroblastoma-preclinical-studies]

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